![molecular formula C16H20N4 B6444545 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640846-75-7](/img/structure/B6444545.png)
6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane
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Overview
Description
6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane is a synthetic molecule that has been studied for its biochemical and physiological effects. It is a member of the triazole family, which includes a variety of compounds with diverse biological activities. This molecule has been studied in various scientific research applications, and its mechanism of action has been elucidated.3]heptane.
Scientific Research Applications
Antimicrobial Activity
Compounds containing 1,2,3-triazole have been found to possess significant antimicrobial activity . For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . The compound “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” could potentially exhibit similar antimicrobial properties.
Antioxidant Activity
Triazole and pyrazole compounds have demonstrated remarkable antioxidant properties . These compounds were evaluated using the DPPH free radical-scavenging assay . Given the structural similarity, “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” might also exhibit antioxidant activity.
Antiviral Activity
Molecular docking studies have shown that compounds containing 1,2,3-triazole could potentially inhibit the SARS-CoV-2 virus . This suggests that “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” might also have potential antiviral applications.
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” could be a potential candidate for drug discovery.
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . Given its structural features, “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” could be used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry
1,2,3-triazoles are also used in polymer chemistry . The compound “6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane” could potentially be used in the synthesis of new polymers.
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction inhibits the function of these proteins, leading to changes in cellular processes such as endoplasmic reticulum (ER) stress response and inflammation .
Biochemical Pathways
The compound affects the ER stress response and NF-kB inflammatory pathway . By inhibiting ATF4, it reduces ER stress, and by inhibiting NF-kB, it reduces inflammation . These effects can lead to downstream changes in cellular processes, potentially providing neuroprotective and anti-inflammatory benefits .
Pharmacokinetics
Similar compounds with a 1,2,3-triazole core have been found to have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
6-phenyl-2-[2-(triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-17-6-7-18-20/h1-7,15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGHOVKBVEIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CCN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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